N-(2-cyanophenyl)-3-(2-thienyl)acrylamide
CAS No.:
Cat. No.: VC13295476
Molecular Formula: C14H10N2OS
Molecular Weight: 254.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N2OS |
|---|---|
| Molecular Weight | 254.31 g/mol |
| IUPAC Name | (E)-N-(2-cyanophenyl)-3-thiophen-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C14H10N2OS/c15-10-11-4-1-2-6-13(11)16-14(17)8-7-12-5-3-9-18-12/h1-9H,(H,16,17)/b8-7+ |
| Standard InChI Key | LWPCILWRMJMRIU-BQYQJAHWSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C#N)NC(=O)/C=C/C2=CC=CS2 |
| SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C=CC2=CC=CS2 |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)NC(=O)C=CC2=CC=CS2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features an acrylamide backbone linking a 2-cyanophenyl group and a 2-thienyl ring. Key structural attributes include:
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Molecular Weight: 254.31 g/mol.
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IUPAC Name: (E)-N-(2-cyanophenyl)-3-(thiophen-2-yl)prop-2-enamide.
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Stereochemistry: The (E)-configuration is stabilized by conjugation between the acrylamide carbonyl and the thiophene π-system .
Spectral Characteristics
Critical spectroscopic data:
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.8–8.1 (aromatic protons), δ 6.9–7.4 (thiophene protons), δ 6.5 (CH=CH) |
| ¹³C NMR | 168.5 ppm (C=O), 117.2 ppm (C≡N), 125–140 ppm (aromatic carbons) |
| IR | 2220 cm⁻¹ (C≡N stretch), 1650 cm⁻¹ (C=O stretch) |
| MS | m/z 254.31 [M+H]⁺ |
These data confirm the presence of the nitrile, acrylamide, and thiophene functionalities .
Synthesis and Optimization
Conventional Routes
The synthesis typically involves a Knoevenagel condensation between 2-cyanophenylamine and 3-(2-thienyl)acryloyl chloride. Key steps:
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Acid Chloride Formation: 3-(2-Thienyl)acrylic acid is treated with thionyl chloride to generate the acyl chloride .
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Amidation: Reacting the acyl chloride with 2-cyanophenylamine in dichloromethane with triethylamine as a base .
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Purification: Recrystallization from ethanol yields the pure (E)-isomer (>99.9%) .
Industrial-Scale Methods
Patent CN102120726A describes a scalable process using mixed solvents (e.g., hexane/ethyl acetate) and mild bases (piperidine). Advantages include:
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Yield: 85–90%.
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Purity: Z-isomer content <0.01%.
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Conditions: Ambient temperature, avoiding corrosive reagents like HBr .
Applications in Medicinal Chemistry
Tyrosinase Inhibition
Structural analogs (e.g., (E)-2-cyano-3-(substituted phenyl)acrylamides) exhibit anti-melanogenic activity by binding to tyrosinase’s active site. Key findings:
Covalent Kinase Inhibition
The acrylamide moiety enables covalent binding to cysteine residues in kinases (e.g., EGFR, BTK). Examples:
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Ibrutinib Analogs: Demonstrated irreversible inhibition of Bruton’s tyrosine kinase (BTK) .
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Selectivity: Enhanced by the electron-withdrawing nitrile group, which modulates reactivity .
Antiviral and Antibacterial Activity
2-Cyano-3-acrylamide derivatives show promise against intracellular pathogens:
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Murine Norovirus: EC₅₀ = 5 μM via deubiquitinase (DUB) inhibition .
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Listeria monocytogenes: Reduced CFU counts by 80% at 10 μM .
Materials Science Applications
Conductive Polymers
The thiophene moiety facilitates π-π stacking, enabling use in:
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Organic Field-Effect Transistors (OFETs): Hole mobility ≈ 0.1 cm²/V·s .
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Electrochromic Devices: Reversible redox transitions at E₁/₂ = −1.2 V vs. Ag/Ag⁺ .
Supramolecular Assemblies
The compound forms hydrogen-bonded networks with:
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